![molecular formula C13H21NO4 B2784274 Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate CAS No. 827599-20-2](/img/structure/B2784274.png)
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl endo-3-Boc-3-azabicyclo [3.1.0]hexane-6-carboxylate is a chemical compound with the CAS Number: 827599-20-2 . It has a molecular weight of 255.31 . It is solid at room temperature .
Synthesis Analysis
The synthesis of Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate can be achieved through the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This process can be conducted under low catalyst loadings of 0.005 mol % . By choosing the appropriate catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2/c1-2-11-8(10)7-5-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 255.31 .Mechanism of Action
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate is believed to act by binding to certain proteins in the body, which then triggers a cascade of biochemical reactions. These reactions can lead to the production of specific hormones, enzymes, and other molecules, which can have a range of effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have anti-fungal and anti-bacterial properties, as well as to have a positive effect on the immune system.
Advantages and Limitations for Lab Experiments
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate is a useful compound for lab experiments due to its ability to form strong bonds with other molecules. It is also relatively easy to synthesize and can be used to synthesize a wide range of molecules. However, it is important to note that this compound is a highly toxic compound and should be handled carefully in the laboratory.
Future Directions
There are a number of potential future directions for research involving Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate. These include further research into its anti-inflammatory and anti-cancer properties, as well as further exploration of its potential use in drug development and medical research. Additionally, further research could be done into the mechanism of action of this compound, as well as its potential uses in other fields, such as organic synthesis and materials science.
Synthesis Methods
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol and an alkyl halide to produce an ether. Other methods include the use of lithium aluminum hydride, Grignard reagents, and alkylation reactions.
Scientific Research Applications
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research. It is used as a building block for the synthesis of complex molecules, and is also used in the development of drugs and other pharmaceuticals. In addition, this compound is used in medical research, as it has been shown to have anti-inflammatory and anti-cancer properties.
Safety and Hazards
properties
IUPAC Name |
3-O-tert-butyl 6-O-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-14(7-9(8)10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCEXYKMJZFEE-ULKQDVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

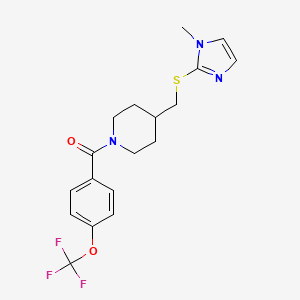


![(3Z)-6-Bromo-3-[6-bromo-1-(2-ethylhexyl)-2-oxoindol-3-ylidene]-1-(2-ethylhexyl)indol-2-one](/img/structure/B2784194.png)

![2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2784199.png)
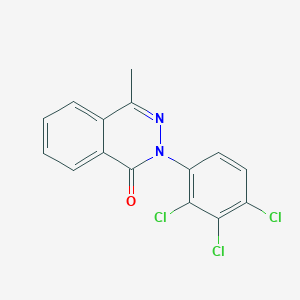
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2784202.png)
![N,N-Dimethyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B2784207.png)
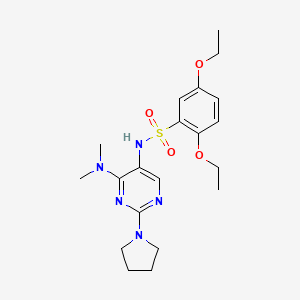
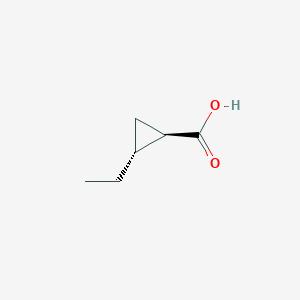
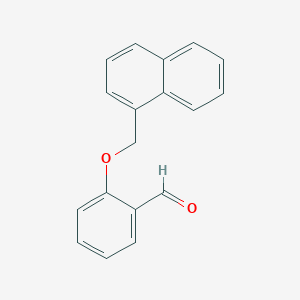
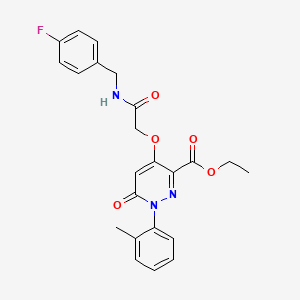
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2784213.png)